N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, commonly known as BDTB, is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to the one specified have been synthesized and evaluated for their anticancer properties. For instance, derivatives of benzamides have been designed and tested against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These studies revealed that some derivatives exhibit moderate to excellent anticancer activities, with certain compounds showing higher activity than reference drugs like etoposide (B. Ravinaik et al., 2021).
Antimicrobial and Antifungal Applications
Research into benzamide derivatives also extends into the antimicrobial and antifungal domains. For example, novel thiazole derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities against a range of Gram-positive, Gram-negative bacteria, and Candida albicans (I. Sych et al., 2019).
Anti-inflammatory and Psychotropic Activity
Investigations into N-(thiazol-2-yl)benzamide derivatives have demonstrated their potential in exhibiting anti-inflammatory and psychotropic activities. These compounds have shown promising results in sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction capabilities against tumor cell lines. Additionally, some compounds display antimicrobial actions, suggesting a multifaceted application potential in medical science (A. Zablotskaya et al., 2013).
Supramolecular Chemistry
On the supramolecular chemistry front, certain N-(thiazol-2-yl)benzamide derivatives have been identified as new series of supramolecular gelators. Studies have focused on understanding the role of methyl functionality and S⋯O interaction in gelation behavior, contributing to the development of materials with potential applications in various technological and biomedical fields (P. Yadav & Amar Ballabh, 2020).
Synthesis and Biological Evaluation
Further research efforts have been dedicated to the synthesis of benzamide derivatives with different substituents, assessing their biological activities including antiproliferative and anti-HIV activities. These studies underline the versatility of benzamide derivatives in drug discovery and development, showcasing their potential across a wide range of therapeutic areas (Y. Al-Soud et al., 2010).
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-24(4-2)31(26,27)16-8-5-14(6-9-16)20(25)23-21-22-17(12-30-21)15-7-10-18-19(11-15)29-13-28-18/h5-12H,3-4,13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZAGKUMRAYSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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